molecular formula C17H20N4O4S B4027014 N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE

N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE

Cat. No.: B4027014
M. Wt: 376.4 g/mol
InChI Key: PEWYGEJSZNBSOO-UHFFFAOYSA-N
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Description

N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups and a sulfonamide linkage, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Mechanism of Action

The mechanism of action of N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE is unique due to its combination of a pyrimidine ring, sulfonamide linkage, and tetrahydrofuran carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-11-10-16(19-12(2)18-11)21-26(23,24)14-7-5-13(6-8-14)20-17(22)15-4-3-9-25-15/h5-8,10,15H,3-4,9H2,1-2H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWYGEJSZNBSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE
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N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE
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N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE
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N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE
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N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE
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N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE

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